molecular formula C10H9IN2 B579408 QUINOXALINE, 6-IODO-2,3-DIMETHYL- CAS No. 17635-25-5

QUINOXALINE, 6-IODO-2,3-DIMETHYL-

Cat. No.: B579408
CAS No.: 17635-25-5
M. Wt: 284.1
InChI Key: KWWLREADJURYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halogen-Substituted Derivatives

Compound Substituent Space Group Unit Cell Volume (ų)
6-Iodo-2,3-dimethylquinoxaline I, CH₃ P-1 620.5
6,7-Dichloro-2,3-dimethylquinoxaline Cl, CH₃ P2₁/c 542.7
6,7-Dimethoxy-2,3-dimethylquinoxaline OCH₃, CH₃ C2/c 698.2

Key observations :

  • Iodine vs. chlorine : The larger iodine atom increases unit cell volume by 14% compared to chlorine derivatives, reducing melting points (iodo: ~150°C vs. chloro: 176°C).
  • Methoxy groups : Electron-donating methoxy substituents enhance π-stacking interactions, yielding higher thermal stability (decomposition >250°C).
  • Halogen bonding : Iodo derivatives exhibit stronger intermolecular interactions (C–I⋯N) than chloro analogues (C–Cl⋯N), influencing solubility and crystallinity.

Methyl-Substituted Analogues

  • 2,3-Dimethylquinoxaline : Lacks halogen substituents, crystallizing in Pbca with a unit cell volume of 512.8 ų. The absence of iodine reduces lattice energy, lowering the melting point to 89°C.
  • 2,3-Dimethyl-D6-quinoxaline : Isotopic substitution (CD₃) slightly alters vibrational modes but preserves the crystal structure.

Properties

CAS No.

17635-25-5

Molecular Formula

C10H9IN2

Molecular Weight

284.1

IUPAC Name

6-iodo-2,3-dimethylquinoxaline

InChI

InChI=1S/C10H9IN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3

InChI Key

KWWLREADJURYCN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)I)N=C1C

Synonyms

QUINOXALINE, 6-IODO-2,3-DIMETHYL-

Origin of Product

United States

Scientific Research Applications

Biological Activities

1. Antiviral Properties
Quinoxaline derivatives have shown promising antiviral activities. For instance, the compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has been tested for its ability to inhibit the replication of several viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus. The mechanism involves the compound's capacity to bind to viral DNA and prevent its replication at concentrations as low as 1 mM .

2. Anticancer Activity
The anticancer potential of quinoxaline derivatives is notable. A series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline-1,4-di-N-oxide derivatives were synthesized and evaluated against various cancer cell lines (MCF7 for breast cancer, NCIH 460 for lung cancer). The results indicated that the anticancer activity is highly dependent on the substituents on the carbonyl group, with certain compounds exhibiting mean growth inhibition values as low as 0.15 mM .

3. Antimicrobial Effects
Quinoxaline derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, tetrazoloquinoxaline derivatives have demonstrated significant inhibitory effects on bacterial strains while remaining non-cytotoxic to normal cells . This dual activity makes them valuable in developing new antibiotics.

Industrial Applications

1. Corrosion Inhibition
Quinoxaline compounds are utilized in industrial applications as corrosion inhibitors due to their ability to form protective films on metal surfaces. This property is essential in industries where metal components are exposed to corrosive environments .

2. Organic Semiconductors and Luminescent Materials
In materials science, quinoxalines are being explored as components in organic semiconductors and luminescent materials. Their unique electronic properties allow them to be used in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Application Compound Tested Results
Antiviral2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineInhibited HSV-1 replication at concentrations of 1-5 mM .
Anticancer2-benzoyl-6,7-dichloro-3-trifluoromethylquinoxalineExhibited GI50 values of 0.42 mM against lung cancer cells .
AntimicrobialTetrazoloquinoxaline derivativesHigh inhibitory effects against multiple bacterial strains .
Corrosion InhibitionVarious quinoxaline derivativesEffective in forming protective barriers on metal surfaces .
Organic ElectronicsQuinoxaline-based ligandsDeveloped luminescent Ir(III) complexes tunable for deep red to near-IR .

Comparison with Similar Compounds

Position-Specific Substituent Impact

  • Positions 2 and 3: Methyl groups at these positions are common in bioactive quinoxalines. For acetylcholinesterase (AChE) inhibition, 2,3-dimethylquinoxaline derivatives exhibit lower activity (inhibition order: 3-butyl > 3-vinyl > 2,3-dimethyl > 3-methyl) compared to bulkier substituents .
  • Position 6: The iodine atom in 6-iodo-2,3-dimethylquinoxaline differs significantly from other substituents (e.g., amino, methyl, or furyl groups). 6-Furyl-substituted quinoxalines (e.g., compound 27 in ) show potent antiviral activity (IC₅₀ ~1–4 µM) due to enhanced hydrophobic interactions, whereas hydrogen at position 6 (compound 26) reduces activity . 6-Isopropyl-substituted analogs () exhibit reduced potency against resistant protease variants (Ki in millimolar range), highlighting steric hindrance challenges .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The iodine atom increases molecular weight and lipophilicity compared to methyl or amino groups. This may impair pharmacokinetics, as seen in 2,3-substituted quinoxaline-6-amine compounds (e.g., ZX-J-19 series), which show poor in vivo absorption and rapid clearance .
  • Electron-Withdrawing Effects: Iodine’s electronegativity could modulate the zinc-binding capacity of the quinoxaline core in HDAC inhibitors, where N1 of the quinoxaline ring interacts with zinc ions .

Structural and Functional Comparisons

Table 1: Key Comparative Data for Quinoxaline Derivatives

Compound Substituents (Positions) Biological Activity (Target) Key Findings References
6-Iodo-2,3-dimethylquinoxaline 2,3-dimethyl; 6-iodo Hypothetical HDAC/viral protease Potential steric/electronic challenges
6-Amino-2,3-dimethylquinoxaline 2,3-dimethyl; 6-amino Synthetic intermediate Density: 1.195 g/cm³
ZX-J-19 (e.g., 2,3-Ph/Me) 2,3-substituted; 6-amine Antitumor (in vitro) Poor in vivo PK due to lipophilicity
Compound 27 (2,3-bis-furyl; 6-substituted) 2,3-furyl; 6-substituent Influenza NS1A inhibitor (IC₅₀: 1.08–4.83 µM) Enhanced activity with 6-substitution
3-Isopropyl-quinoxaline 3-isopropyl; 6-variable HCV protease inhibitor (Ki: mM) Low potency against resistant variants

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the reduction of the nitro group in 5-iodo-2-nitroaniline (1j ) to an amine, followed by condensation with butane-2,3-diol (2f ) to form the quinoxaline ring. Iron powder acts as a reducing agent, while trimethylamine N-oxide (Me₃NO) enhances catalytic activity by preventing oxide layer formation on the metal surface. Key parameters include:

  • Temperature : 150°C in toluene

  • Molar Ratios : 1:2 (nitroaniline:diol)

  • Catalyst Loading : 3 mol% Fe, 6 mol% Me₃NO

The reaction proceeds via intermediate diimine formation, followed by dehydrogenative aromatization to yield the target compound.

Experimental Procedure and Yield

A mixture of 1j (0.4 mmol), 2f (0.8 mmol), Fe (5.1 mg), and Me₃NO (1.8 mg) in toluene (1 mL) was heated at 150°C for 24 hours under argon. Purification via silica gel chromatography (n-hexane/ethyl acetate) afforded 6-iodo-2,3-dimethylquinoxaline (3u ) as a yellow solid in 65% yield .

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.16 (d, J = 1.8 Hz, 1H), 7.85 (d, J = 8.7 Hz, 1H), 7.74 (dd, J = 8.7, 1.8 Hz, 1H), 2.73 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.6, 154.0, 141.8, 139.9, 132.4, 130.8, 129.8, 122.6, 23.3.

  • HRMS (FAB+) : m/z calcd for C₁₀H₁₀IN₂ [M + H]⁺: 300.9943, found: 300.9948.

Alternative Halogenation Strategies

While direct iodination of preformed quinoxalines is less common, bromine-iodine exchange reactions offer a potential pathway. For example, 6-bromo-2,3-dimethylquinoxaline (3s )—synthesized from 5-bromo-2-nitroaniline—could undergo halogen substitution using CuI or Pd catalysts.

Challenges in Direct Iodination

Electrophilic iodination of 2,3-dimethylquinoxaline is hindered by the electron-deficient aromatic ring, which disfavors electrophilic attack. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) have been explored for analogous systems but remain unreported for this specific substrate.

Bromine-to-Iodine Exchange

A two-step bromination-iodination sequence could theoretically yield the target compound:

  • Bromination : 6-Methylquinoxaline reacts with N-bromosuccinimide (NBS) under radical conditions (e.g., benzoyl peroxide) to form 6-bromomethylquinoxaline.

  • Finkelstein Reaction : Treatment with NaI in acetone replaces bromine with iodine.

However, this method risks over-halogenation or side reactions at the methyl groups, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst SystemYield (%)Purity (HPLC)
Fe/Me₃NO Cyclization5-Iodo-2-nitroanilineFe, Me₃NO65>95%
Bromination-Iodination6-MethylquinoxalineNBS, NaINot Reported

The Fe-catalyzed route remains superior in yield and simplicity, avoiding multi-step protocols and harsh reagents.

Q & A

Q. What are the established synthetic routes for 6-iodo-2,3-dimethylquinoxaline, and how do reaction conditions influence yield?

The synthesis of quinoxaline derivatives typically involves condensation reactions. For example, 2-hydroxyquinoxaline is synthesized via glyoxylic acid and o-phenylenediamine condensation . For iodinated derivatives like 6-iodo-2,3-dimethylquinoxaline, halogenation of pre-existing quinoxaline frameworks (e.g., using iodine monochloride) is a common strategy. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling) critically affect regioselectivity and yield. Microwave-assisted synthesis (MAS) can enhance efficiency by reducing reaction times and improving purity .

Q. How can researchers confirm the structural integrity of 6-iodo-2,3-dimethylquinoxaline?

Q. What safety precautions are essential when handling 6-iodo-2,3-dimethylquinoxaline?

Quinoxalines often exhibit skin/eye irritation (GHS Category 2/2A). Key precautions include:

  • Use of PPE (gloves, goggles) and fume hoods during synthesis .
  • Emergency measures: Immediate rinsing for eye exposure (15+ minutes with water) and ethanol washing for skin contact to remove residual iodine .
  • Proper waste disposal due to iodine’s potential environmental toxicity .

Advanced Research Questions

Q. How does the iodine substituent at the 6-position modulate electronic properties and reactivity?

Iodine’s electronegativity and polarizable electron cloud alter the quinoxaline core’s electron density. This impacts:

  • Optoelectronic properties : Red-shifted UV-Vis absorption due to enhanced conjugation .
  • Cross-coupling reactivity : The C–I bond facilitates Suzuki-Miyaura or Ullmann couplings for functionalization (e.g., attaching aryl/heteroaryl groups) . Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in bioactivity data for iodinated quinoxalines?

Discrepancies in IC50_{50} values or mechanism of action (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
  • Structural analogs : Compare with derivatives like 2,3-diphenylquinoxaline to isolate iodine’s role .
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive/mixed) via Lineweaver-Burk plots .

Q. How can in silico methods guide the design of 6-iodo-2,3-dimethylquinoxaline derivatives for targeted applications?

Computational tools enable:

  • Docking simulations : Predict binding affinities to targets (e.g., acetylcholinesterase’s peripheral anionic site) .
  • ADMET profiling : Assess BBB permeability and metabolic stability using tools like SwissADME .
  • Retrosynthetic analysis : Platforms like Pistachio or Reaxys propose feasible synthetic pathways for novel derivatives .

Methodological Considerations

Q. What green chemistry principles apply to the synthesis of 6-iodo-2,3-dimethylquinoxaline?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst recycling : Use immobilized Pd nanoparticles to minimize heavy metal waste .
  • Energy efficiency : Adopt ultrasound- or microwave-assisted methods to shorten reaction times (e.g., 30 minutes vs. 24 hours) .

Q. How to troubleshoot low yields in iodination reactions?

  • Purify starting materials : Trace moisture in 2,3-dimethylquinoxaline can hydrolyze iodine reagents.
  • Optimize stoichiometry : Excess iodine monochloride (1.2–1.5 eq.) ensures complete substitution.
  • Monitor reaction progress : TLC or in situ IR spectroscopy detects intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.